REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]([CH:6]1[CH2:11][CH2:10][N:9]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:8][CH2:7]1)=O)[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH2:12]([N:9]1[CH2:10][CH2:11][CH:6]([CH2:4][NH:3][CH2:1][CH3:2])[CH2:7][CH2:8]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
8.03 g
|
Type
|
reactant
|
Smiles
|
C(C)NC(=O)C1CCN(CC1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°
|
Type
|
TEMPERATURE
|
Details
|
The solution is refluxed 4.5 hr
|
Duration
|
4.5 h
|
Type
|
CUSTOM
|
Details
|
quenched at 0°
|
Type
|
ADDITION
|
Details
|
by adding 1.24 ml water, 1.24 ml 15% aqueous sodium hydride, and 3.71 ml water
|
Type
|
FILTRATION
|
Details
|
Filtration through a pad of diatomaceous earth and sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)CNCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |